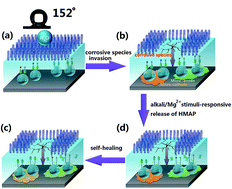Self-healing, superhydrophobic coating based on mechanized silica nanoparticles for reliable protection of magnesium alloys†
Journal of Materials Chemistry A Pub Date: 2016-04-19 DOI: 10.1039/C6TA02575G
Abstract
A new type of host–guest feedback active coating was constructed on a magnesium alloy surface by incorporation of “guest” mechanized silica nanoparticles (MSNPs) as smart nanocontainers into a host self-assembled nanophase particle (SNAP) barrier coating. MSNPs, consisting of mesoporous silica nanoparticles and supramolecular nanovalves in the form of pseudorotaxanes, are capable of blocking entrapped corrosion inhibitor, 2-hydroxy-4-methoxy-acetophenone (HMAP), in mesopores under neutral solution conditions, and only release this chemical upon alkali or Mg2+ stimuli that corresponds to environmental stimuli occurring on corroding micro-regions of magnesium alloy. The particular alkali/Mg2+ dual stimuli-responsive release property of the MSNPs endows the physical barrier coating with self-healing potential. Taking advantage of the rough micro/nanostructural surface of the feedback active coating, the superhydrophobic surface was subsequently obtained by modification with 1H,1H,2H,2H-perfluorodecyltriethoxysilane, and the self-healing superhydrophobic coating was successfully fabricated. The well-designed coating exhibited excellent anticorrosion performance when compared to a reference SNAP coating, and isolated magnesium alloy from aggressive attack in 0.05 M NaCl for 15 days due to the water-repellent surface as well as active protection deriving from the MSNPs. Furthermore, once the surface was mechanically scratched, the alkali/Mg2+-triggered release of HMAP from MSNPs formed a compact molecular film on the damaged alloy surface, inhibiting corrosion propagation and executing the self-healing function.


Recommended Literature
- [1] Assembly of linear chains consisting of alternating silica beads and zeolite L crystals by nitroxide exchange reactions†
- [2] A structural exploration of anisole accessed through extreme crystallisation conditions†
- [3] Na-β-Al2O3 stabilized Fe2O3 oxygen carriers for chemical looping water splitting: correlating structure with redox stability†
- [4] Acid-catalyzed three-component addition of carbonyl compounds with 1,2,3-triazoles and indoles†
- [5] Deposition of germanium by laser-induced photolysis of organogermanes in the liquid phase
- [6] Reactivity of sulfur nucleophiles with N-methyl-N-nitroso-p-toluenesulfonamide
- [7] The heats of vaporization of the elements
- [8] Sulphanilic acid as a recyclable bifunctional organocatalyst in the selective conversion of lignocellulosic biomass to 5-HMF†
- [9] Back matter
- [10] Broadening of the near-infrared emission band of the Mg2Al4Si5O18:Cr3+ phosphor for illumination emission applications










